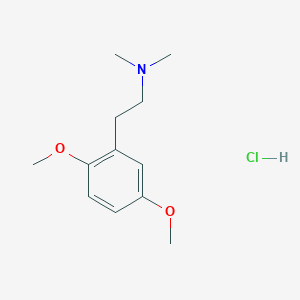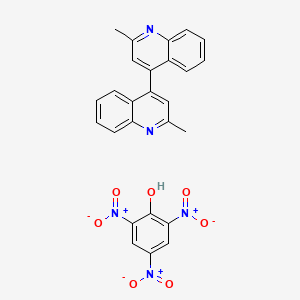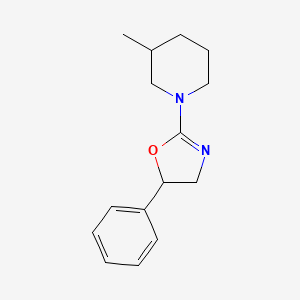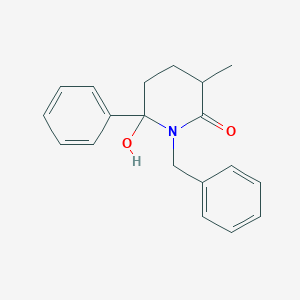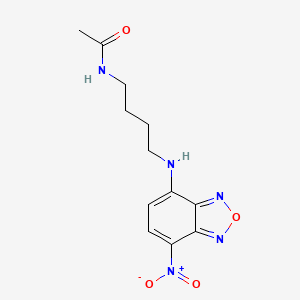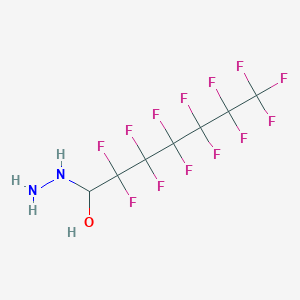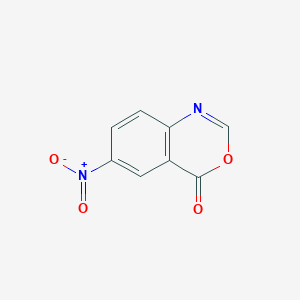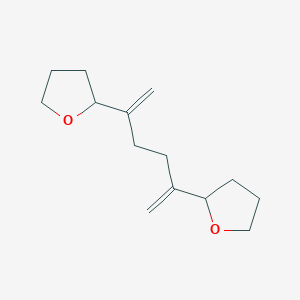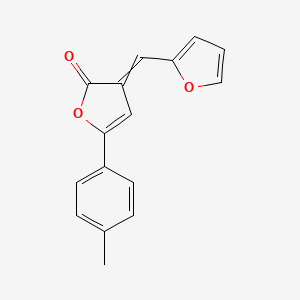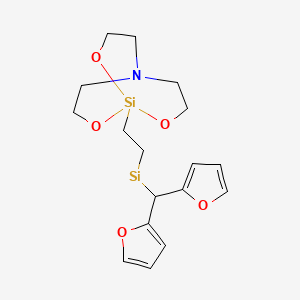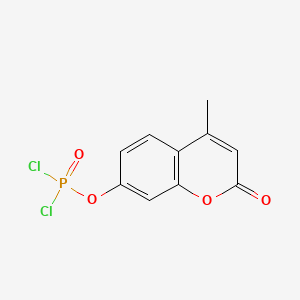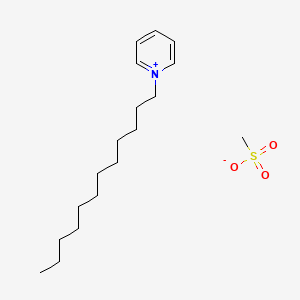
1-Dodecylpyridin-1-ium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecylpyridin-1-ium methanesulfonate is an organic compound with the molecular formula C18H33NO3S. It is a quaternary ammonium salt, where the pyridine nitrogen is substituted with a dodecyl group and paired with a methanesulfonate anion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium methanesulfonate can be synthesized through the quaternization of pyridine with 1-bromododecane, followed by anion exchange with methanesulfonate. The reaction typically involves heating pyridine with 1-bromododecane at reflux for several hours to form 1-dodecylpyridinium bromide. This intermediate is then treated with methanesulfonic acid or a methanesulfonate salt to exchange the bromide anion with methanesulfonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same quaternization and anion exchange reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the methanesulfonate anion.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-dodecylpyridinium hydroxide.
Aplicaciones Científicas De Investigación
1-Dodecylpyridin-1-ium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound can be used in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Research into its potential as an antimicrobial agent is ongoing.
Industry: It is used in formulations for detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-dodecylpyridin-1-ium methanesulfonate is primarily based on its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the pyridinium and methanesulfonate groups interact with polar environments. This amphiphilic nature allows it to reduce surface tension and disrupt cell membranes, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
1-Dodecylpyridinium Bromide: Similar structure but with a bromide anion.
1-Dodecyl-4-(1-dodecylpyridin-1-ium-4-yl)imino)methyl)pyridin-1-ium Bromide: A di-cationic surfactant with enhanced corrosion inhibition properties.
Propiedades
Número CAS |
63274-79-3 |
|---|---|
Fórmula molecular |
C18H33NO3S |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
1-dodecylpyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C17H30N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h11,13-14,16-17H,2-10,12,15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
IQKAIDAQZFXDEZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


